molecular formula C14H9N3O5S B8767545 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-nitro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 5-nitro-1-(phenylsulfonyl)-

Cat. No. B8767545
M. Wt: 331.31 g/mol
InChI Key: GXVUDUWEDCVXAH-UHFFFAOYSA-N
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Patent
US08338452B2

Procedure details

NaBH4 (0.084 g, 2.21 mmol) was added to a solution of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (611 mg, 1.844 mmol) in THF (18.3 mL) and methanol (1.8 mL) at 0° C. The reaction mixture was stirred for 1 hour. It was then treated with water and ethyl acetate, and the layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were dried with sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by flash chromatography to afford (5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (0.26 g, 42% yield).
Name
Quantity
0.084 g
Type
reactant
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step One
Name
Quantity
18.3 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]2[CH:14]=[C:13]([CH:15]=[O:16])[N:12]([S:17]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)(=[O:19])=[O:18])[C:9]2=[N:10][CH:11]=1)([O-:5])=[O:4].O.C(OCC)(=O)C>C1COCC1.CO>[N+:3]([C:6]1[CH:7]=[C:8]2[CH:14]=[C:13]([CH2:15][OH:16])[N:12]([S:17]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)(=[O:18])=[O:19])[C:9]2=[N:10][CH:11]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.084 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
611 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)N(C(=C2)C=O)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
18.3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)N(C(=C2)CO)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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